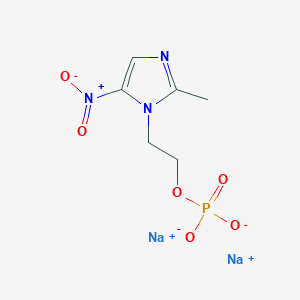

Metronidazole disodium phosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

111682-58-7 |

|---|---|

Molecular Formula |

C6H8N3Na2O6P |

Molecular Weight |

295.10 g/mol |

IUPAC Name |

disodium;2-(2-methyl-5-nitroimidazol-1-yl)ethyl phosphate |

InChI |

InChI=1S/C6H10N3O6P.2Na/c1-5-7-4-6(9(10)11)8(5)2-3-15-16(12,13)14;;/h4H,2-3H2,1H3,(H2,12,13,14);;/q;2*+1/p-2 |

InChI Key |

QXYURHOEFCEYLH-UHFFFAOYSA-L |

Canonical SMILES |

CC1=NC=C(N1CCOP(=O)([O-])[O-])[N+](=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical Context and Prodrug Design Rationale

Metronidazole (B1676534), a synthetic nitroimidazole derivative, was first developed in 1959 and quickly became a cornerstone for treating infections caused by anaerobic bacteria and protozoa. cambridge.orgnih.gov While effective, the parent drug, 2-methyl-5-nitro-1H-imidazole-1-ethanol, possesses limited water solubility, approximately 10 mg/mL. growingscience.com This inherent characteristic posed a significant challenge for the development of concentrated parenteral (intravenous) solutions, which are often required for treating severe systemic infections. growingscience.com Administering an effective dose would necessitate large volumes of fluid, which is not always clinically feasible. growingscience.com

This limitation prompted researchers, from the 1960s onwards, to explore the synthesis of ester prodrugs. growingscience.comgrowingscience.com The primary goal of this prodrug design was to create a derivative of metronidazole that would be highly water-soluble and stable in solution, but would readily convert back to the active metronidazole moiety within the body. nih.govnih.gov By temporarily masking the hydroxyl group of metronidazole with a polar phosphate (B84403) group, a highly soluble and pharmacologically inactive compound was created. nih.gov Upon administration, this prodrug, metronidazole disodium (B8443419) phosphate, is designed to be rapidly hydrolyzed by enzymes present in human serum, releasing the active metronidazole to exert its therapeutic effect. nih.govnih.govpatsnap.com

Pharmaceutical Advantages Conferred by Prodrug Formation

The transformation of metronidazole (B1676534) into its disodium (B8443419) phosphate (B84403) ester prodrug imparts several critical pharmaceutical advantages, centering on the optimization of its properties for parenteral use.

The most significant advantage of metronidazole disodium phosphate is its dramatically increased water solubility compared to the parent compound. nih.gov The addition of the ionizable phosphate group makes the molecule highly soluble in aqueous solutions. Research has demonstrated that at a neutral pH of 7, the solubility of the phosphate ester is approximately 50 times greater than that of metronidazole. nih.govnih.gov This enhanced solubility allows for the formulation of concentrated solutions suitable for intravenous injection, overcoming the primary hurdle associated with the parenteral administration of metronidazole. growingscience.com

Beyond solubility, the prodrug strategy optimizes other key physicochemical properties. Metronidazole itself is a white to yellowish crystalline powder. ahabiochem.com The disodium phosphate salt also presents as a white to yellowish-white crystalline powder. fengchengroup.com The prodrug exhibits behavior as a zwitterionic compound in acidic conditions, with its lowest solubility occurring around pH 2.0. nih.gov However, its solubility increases significantly at pH levels above 7. nih.gov This predictable pH-solubility profile is advantageous for creating stable pharmaceutical formulations. The conversion to a salt form generally improves the stability of the compound in aqueous solution, a critical factor for liquid dosage forms. google.com

Table 1: Physicochemical Properties of Metronidazole vs. This compound

| Property | Metronidazole | This compound |

|---|---|---|

| Appearance | White to pale yellow crystalline powder ekb.eg | White to yellowish-white crystalline powder fengchengroup.com |

| Molecular Formula | C₆H₉N₃O₃ wikipedia.org | C₆H₈N₃O₆PNa₂ fengchengroup.comnih.gov |

| Water Solubility | Slightly soluble (~10 mg/mL) growingscience.comahabiochem.com | Highly soluble fengchengroup.com |

| Solubility Increase | N/A | Approx. 50-fold greater than metronidazole at pH 7 nih.govnih.gov |

| pKa | 2.5 ekb.eg | pKa of conjugate acid estimated at 2.62 nih.gov |

| Melting Point | 158-160°C ekb.eg | 250-260°C fengchengroup.com |

Structural Relationship to Metronidazole

Cellular Uptake and Bioreductive Activation

The journey of metronidazole from an inert compound to a potent cytotoxic agent begins with its entry into the microbial cell and subsequent reductive activation.

Metronidazole enters microbial cells primarily through passive diffusion. drugbank.comnih.goveuropeanreview.org As an un-ionized and small molecule, it can readily cross cellular membranes without the need for a specific transport system. researchgate.netfda.govpfizer.com Once inside the cell, the drug's activation creates a concentration gradient that encourages further uptake. oncohemakey.comfda.govpfizer.com While uptake is largely considered a passive process, some studies suggest it may be dependent on a proton gradient, as inhibitors of oxidative phosphorylation can slow its entry into certain bacteria. oup.comoup.com

The selectivity of metronidazole for anaerobic and microaerophilic organisms is rooted in the exceptionally low intracellular redox potential of these microbes. drugbank.comnih.gov Aerobic organisms lack the necessary electron transport proteins with a sufficiently negative redox potential to reduce metronidazole's nitro group. oncohemakey.com In contrast, the anaerobic environment of susceptible pathogens provides the ideal reducing conditions necessary for the drug's activation. nih.govnih.gov The key step is the transfer of an electron to the 5-nitro group of the imidazole (B134444) ring, a reaction that only occurs efficiently in a low-redox state. oncohemakey.comnih.gov

The bioreductive activation of metronidazole is an enzymatic process. Specific enzymes within anaerobic organisms donate electrons to the drug, initiating its transformation into a toxic radical.

A key enzyme in this process is Pyruvate (B1213749):Ferredoxin Oxidoreductase (PFOR). cambridge.orgoup.comnih.gov In anaerobic metabolism, PFOR catalyzes the oxidative decarboxylation of pyruvate to produce acetyl-CoA. nih.govmdpi.com During this reaction, electrons are generated and transferred to electron carrier proteins. nih.govmdpi.com PFOR is of significant pharmacological importance because it is a primary driver for the reductive bio-activation of nitro-based prodrugs like metronidazole. mdpi.com While crucial, some studies indicate that metronidazole activation can still occur, albeit less efficiently, in the absence of PFOR, suggesting other pathways are also involved. oup.com

| Organism Type | PFOR Presence | Metronidazole Activation | Reference |

|---|---|---|---|

| Anaerobic Bacteria & Protozoa | Present | Efficient activation | nih.govmdpi.com |

| Aerobic Eukaryotes & Eubacteria | Absent (Pyruvate Dehydrogenase instead) | No activation | nih.gov |

| PFOR-deficient Mutants | Absent/Non-functional | Reduced, but not eliminated, activation | oup.com |

Once electrons are liberated by PFOR, they are transferred to small, low-redox-potential electron transport proteins, namely ferredoxin and flavodoxin. oncohemakey.comeuropeanreview.orgnih.gov These proteins act as electron shuttles. cambridge.org In their reduced state, ferredoxin and flavodoxin have a sufficiently low midpoint redox potential to donate an electron directly to the nitro group of metronidazole. cambridge.orgoncohemakey.comoup.com This single-electron transfer is the critical activation step, converting the prodrug into a highly reactive nitro radical anion. patsnap.comcambridge.org

| Protein | Function | Midpoint Redox Potential | Result of Electron Transfer to Metronidazole | Reference |

|---|---|---|---|---|

| Ferredoxin | Accepts electrons from PFOR and transfers them to metronidazole | ~ -420 mV to -430 mV | Formation of a nitro radical anion | cambridge.orgoup.comnih.gov |

| Flavodoxin | Similar function to ferredoxin; can substitute for it in some organisms | Variable, but sufficiently low for reduction | Formation of a nitro radical anion | drugbank.comoup.comnih.gov |

Enzymatic Reduction of the Nitro Group

Generation and Reactivity of Cytotoxic Species

The reduction of metronidazole produces a cascade of short-lived, highly reactive intermediates that are ultimately responsible for its cytotoxic effects. jneonatalsurg.compatsnap.com The initial nitro radical anion can undergo further reduction to form other toxic species, including nitroso and hydroxylamine (B1172632) derivatives. cambridge.orgpatsnap.comresearchgate.net

These cytotoxic intermediates can interact with and damage multiple intracellular components, but their primary target is DNA. nih.govjneonatalsurg.compharmacologymentor.com The reactive species cause DNA strand breakage, loss of the helical structure, and inhibition of nucleic acid synthesis. patsnap.comrsdjournal.orgnih.govpharmacologymentor.com This extensive and irreparable DNA damage disrupts cellular replication and repair mechanisms, leading directly to microbial cell death. patsnap.comoncohemakey.compharmacologymentor.com The formation of these radicals and their subsequent interaction with DNA is the core of metronidazole's bactericidal and protozoacidal activity. mdpi.compharmacologymentor.com

Formation of Nitroso Free Radicals and Other Reactive Metabolites

The activation of metronidazole is a reductive process that occurs once the drug enters the microbial cell via passive diffusion. fda.gov In the low-redox potential environment of anaerobic bacteria and certain protozoa, the nitro group of the metronidazole molecule accepts electrons from electron transport proteins like ferredoxin or flavodoxin. drugbank.compfizermedicalinformation.com This single-electron transfer results in the formation of a highly reactive and short-lived nitroso free radical. fda.govpfizer.compatsnap.com

This radical anion is a key cytotoxic agent. wikipedia.org The process is highly efficient in anaerobic cells because of the presence of enzyme systems such as pyruvate-ferredoxin oxidoreductase (PFOR), which generates the reduced ferredoxin necessary for the reduction of metronidazole. wikipedia.org This reductive activation creates a concentration gradient that promotes the continued intracellular transport of the drug. fda.govpfizer.com Further reduction of the nitroso radical can lead to the generation of other reactive intermediates, including hydroxylamine, which are also capable of damaging cellular macromolecules. researchgate.netmdpi.comnih.gov

Instability and Fragmentation of Reduced Intermediates

The reduced intermediates of metronidazole are inherently unstable. The nitro radical anion can undergo a series of reactions, including fragmentation of the imidazole ring. mdpi.com This fragmentation leads to the production of various cytotoxic compounds. psu.edu The instability of these intermediates is crucial to the drug's mechanism of action, as it ensures that a cascade of damaging molecules is generated within the target cell. patsnap.comresearchgate.net The continuous generation of these reactive species overwhelms the cell's detoxification and repair mechanisms, leading to cell death. researchgate.net

Interaction with Microbial DNA and Cellular Consequences

The primary target of the activated metronidazole metabolites is microbial DNA. patsnap.comrsdjournal.org The interaction of these reactive species with DNA leads to a cascade of events that ultimately result in cell death.

DNA Binding and Helix Destabilization

The reactive nitroso free radicals and other metabolites generated from the reduction of metronidazole can directly bind to microbial DNA. patsnap.com This binding disrupts the normal structure of the DNA molecule. patsnap.com The interaction leads to the destabilization of the DNA helix, causing a loss of its helical structure and promoting unwinding. patsnap.comresearchgate.netmdpi.com This structural alteration is a critical step in the drug's cytotoxic effect, as it interferes with fundamental cellular processes that rely on the integrity of the DNA double helix.

Induction of DNA Strand Breakage

A significant consequence of the interaction between activated metronidazole and DNA is the induction of strand breaks. researchgate.netnih.govnih.gov Both single and double-strand breaks in the DNA have been observed following treatment with metronidazole. researchgate.netnih.gov Studies have shown a direct correlation between the concentration of metronidazole and the extent of DNA damage. nih.gov This damage is not necessarily caused by the parent drug itself, but rather by its reactive metabolites. nih.gov The fragmentation of the DNA molecule is a direct result of the chemical reactivity of the nitroso radicals and other intermediates. asm.org

Inhibition of Nucleic Acid Synthesis and Replication

The damage inflicted upon the DNA by metronidazole's reactive metabolites leads to the inhibition of nucleic acid synthesis and replication. wikipedia.orgpatsnap.comlabce.com With the DNA template compromised by binding, destabilization, and strand breaks, the cellular machinery responsible for replicating DNA and transcribing it into RNA cannot function properly. patsnap.comnih.gov This immediate cessation of DNA synthesis is a primary bactericidal effect of the drug. nih.gov While DNA synthesis is halted, the synthesis of RNA and proteins may continue for a period, indicating that the primary lethal action is the disruption of DNA replication. nih.gov

Triggering of Mutagenesis and Cellular Demise

The extensive DNA damage caused by metronidazole can trigger mutagenic processes within the cell. asm.orgnih.gov The drug's interaction with DNA can lead to various types of base substitutions, including CG-to-GC transversions and AT-to-GC transitions. asm.org This mutagenic activity can contribute to the evolution of drug resistance. Furthermore, the overwhelming DNA damage and the inability of the cell to repair it activate cellular processes leading to programmed cell death, or apoptosis, in some protozoan parasites. psu.edu The culmination of DNA binding, helix destabilization, strand breakage, and inhibition of synthesis ultimately results in the demise of the microbial cell. mdpi.com

Data Tables

Table 1: Key Reactive Metabolites of Metronidazole and their Effects

| Reactive Metabolite | Formation Process | Primary Cellular Target | Consequence |

| Nitroso Free Radical | Single-electron reduction of the nitro group by ferredoxin/flavodoxin. wikipedia.orgpfizer.com | DNA patsnap.com | DNA binding, helix destabilization, strand breakage. patsnap.comresearchgate.net |

| Hydroxylamine | Further reduction of the nitroso radical. researchgate.netnih.gov | DNA and other cellular macromolecules. researchgate.net | Cytotoxicity, potential for DNA damage. researchgate.net |

| Other Reactive Intermediates | Fragmentation of the imidazole ring. mdpi.com | Various cellular components. | Widespread cellular damage. psu.edu |

Table 2: Effects of Metronidazole on Microbial DNA

| Effect | Mechanism | Cellular Consequence | Supporting Findings |

| DNA Binding and Helix Destabilization | Covalent binding of reactive metabolites to DNA. patsnap.com | Loss of helical structure, DNA unwinding. patsnap.comresearchgate.netmdpi.com | Interferes with DNA replication and transcription. patsnap.com |

| DNA Strand Breakage | Direct chemical attack by nitroso radicals and other metabolites. asm.org | Single and double-strand breaks in the DNA backbone. researchgate.netnih.gov | Dose-dependent increase in DNA damage. nih.gov |

| Inhibition of Nucleic Acid Synthesis | Disruption of the DNA template integrity. patsnap.comnih.gov | Immediate halt of DNA replication. nih.gov | Primary bactericidal action. nih.gov |

| Mutagenesis | Induction of base substitutions due to DNA damage. asm.org | Increased frequency of mutations. asm.org | Can contribute to the development of drug resistance. nih.gov |

Overview of Resistance Phenotypes

Resistance to metronidazole is not an all-or-nothing phenomenon but rather manifests across a spectrum of phenotypes, often categorized by the minimum inhibitory concentration (MIC) of the drug required to inhibit microbial growth. These phenotypes range from low-level to high-level resistance and are frequently correlated with specific genetic alterations. cabidigitallibrary.orgnih.gov

In Helicobacter pylori, a key target for metronidazole therapy, distinct resistance levels have been linked to mutations in specific genes. For instance, isolates with a single mutation in the rdxA or frxA gene typically exhibit low to moderate resistance, with MICs often in the range of 8-16 µg/ml. cabidigitallibrary.org In contrast, strains harboring mutations in both the rdxA and frxA genes often display a higher level of resistance, with MICs ranging from 32-256 µg/ml. cabidigitallibrary.orgasm.org This demonstrates a cumulative effect of mutations on the resistance phenotype.

The prevalence of acquired resistance can vary geographically and among different bacterial species. While resistance remains relatively uncommon in some anaerobes like Bacteroides fragilis, it is a growing concern in others. rsdjournal.orgnih.gov The complexity of resistance phenotypes underscores the need for susceptibility testing to guide effective clinical management. researchgate.net

Modifications in Drug Transport and Intracellular Accumulation

For metronidazole to be effective, it must first enter the microbial cell. fda.gov Consequently, mechanisms that hinder its transport into the cell or actively expel it can contribute to resistance by reducing the intracellular concentration of the drug available for activation. oup.comfda.govfda.gov

Metronidazole enters the bacterial cell primarily through passive diffusion. fda.govfda.gov However, some evidence suggests that active transport mechanisms may also be involved. frontiersin.org Resistance can arise from alterations in the bacterial cell membrane that reduce its permeability to the drug. fda.govoup.com For example, modifications to the lipopolysaccharide (LPS) component of the outer membrane in Gram-negative bacteria can decrease drug permeability, leading to cross-resistance to multiple antibiotics, including metronidazole. nih.gov

Efflux pumps are transmembrane proteins that actively transport antimicrobial agents out of the bacterial cell, thereby preventing them from reaching their intracellular targets. oup.combsmiab.org Overexpression of these pumps is a recognized mechanism of resistance to various antibiotics, including metronidazole. fda.govfda.govpfizer.com

In H. pylori, several efflux pump systems have been implicated in metronidazole resistance. The resistance-nodulation-division (RND) family of efflux pumps, which are tripartite systems, play a significant role. jidc.org Studies have shown that TolC-like outer membrane proteins, such as HP0605 and HP0971, are components of efflux systems that contribute to decreased metronidazole susceptibility. jidc.orgnih.gov Overexpression of the hefA gene, which is part of an efflux pump system, has also been associated with metronidazole resistance, particularly in isolates that have intact rdxA and frxA genes. nih.gov Similarly, in Bacteroides fragilis, the overexpression of the RND-type efflux pump BmeRABC5 has been shown to confer resistance to metronidazole. researchgate.net

The table below summarizes key efflux pumps involved in metronidazole resistance.

| Organism | Efflux Pump System | Components | Effect on Metronidazole Resistance |

| Helicobacter pylori | RND-type | TolC homologues (e.g., HP0605, HP0971) | Increased resistance jidc.orgnih.gov |

| Helicobacter pylori | HefABC | HefA | Increased resistance nih.govmdpi.com |

| Bacteroides fragilis | BmeRABC5 | BmeR5, BmeA5, BmeB5, BmeC5 | Increased resistance researchgate.net |

Alterations in Reductive Activation Pathways

The most critical and well-documented mechanism of metronidazole resistance involves the impairment of its reductive activation. nih.govoup.comoup.com Metronidazole is a prodrug that is selectively toxic to anaerobic and microaerophilic organisms because they possess the low redox potential necessary to reduce its nitro group. rsdjournal.orgnih.gov This reduction process, catalyzed by nitroreductase enzymes, generates short-lived cytotoxic intermediates that cause lethal DNA damage. fda.govrsdjournal.org Alterations in these enzymatic pathways are central to the development of resistance.

In many susceptible organisms, the activation of metronidazole is primarily carried out by specific nitroreductase enzymes. The inactivation or downregulation of the genes encoding these enzymes is a major cause of resistance. nih.gov

In H. pylori, the rdxA gene, which encodes an oxygen-insensitive NADPH nitroreductase, is a key player in metronidazole activation. microbiologyresearch.orgnih.govresearchgate.net Null mutations in the rdxA gene are strongly associated with metronidazole resistance. cabidigitallibrary.orgnih.govresearchgate.net These mutations can include frameshifts, nonsense mutations, and missense mutations that lead to a non-functional or truncated RdxA protein. microbiologyresearch.org

Another important nitroreductase in H. pylori is encoded by the frxA gene, which specifies an NADPH-flavin oxidoreductase. asm.orgmicrobiologyresearch.org While inactivation of frxA alone may have a minimal effect on susceptibility in some strains, its inactivation in combination with rdxA mutations leads to higher levels of resistance. cabidigitallibrary.orgasm.orgasm.org This suggests that FrxA can also participate in metronidazole activation, particularly in the absence of a functional RdxA enzyme. microbiologyresearch.orgasm.org The sequential inactivation of these genes correlates with increasing levels of resistance. asm.org

The table below illustrates the impact of rdxA and frxA mutations on metronidazole MICs in H. pylori, based on research findings. cabidigitallibrary.org

| Gene Mutation Status | Metronidazole MIC Range (µg/ml) | Resistance Level |

| Wild Type (No mutations) | 0.25 - 1 | Sensitive |

| Single mutation (rdxA or frxA) | 8 - 16 | Low to Moderate |

| Mutations in both rdxA and frxA | 32 - 256 | High |

The selective toxicity of metronidazole is linked to the low redox environment of anaerobic and microaerophilic cells. In aerobic environments, any reduced metronidazole is rapidly re-oxidized by oxygen in a "futile cycle," preventing the accumulation of toxic intermediates. oup.comresearchgate.net However, some bacteria, like H. pylori, thrive in microaerophilic conditions and possess oxygen-insensitive nitroreductases. nih.govresearchgate.net

The RdxA enzyme in H. pylori is an example of such an oxygen-insensitive nitroreductase. nih.govresearchgate.net It catalyzes a two-electron transfer to reduce metronidazole, a process that is not readily reversed by oxygen, allowing for the effective activation of the drug in a microaerophilic environment. researchgate.net Therefore, resistance in these organisms is not about developing new oxygen-insensitive enzymes but rather about the loss of function of the existing ones, like RdxA. nih.govresearchgate.net

In contrast, some bacteria may possess nitroreductases that reductively inactivate metronidazole by converting its nitro group to a non-toxic amino derivative. oup.comnih.gov This process, mediated by certain oxygen-insensitive nitroreductases, represents another facet of resistance, effectively detoxifying the drug before it can cause cellular damage. oup.com

Diversion of Electron Flow and Bypass Metabolism (e.g., Alternative Oxidoreductases)

One key mechanism of resistance involves altering the metabolic pathways that are responsible for the reductive activation of metronidazole. oup.com In susceptible anaerobic organisms, low-redox-potential proteins, such as pyruvate-ferredoxin/flavodoxin oxidoreductase (PFOR), donate electrons to metronidazole, converting it into its toxic radical form. nih.gov

Resistant strains can develop metabolic bypasses that divert electrons away from this activation process. This can involve mutations in or downregulation of enzymes critical for electron transfer to metronidazole. uct.ac.zanih.gov For instance, mutations in the gene encoding PFOR (nifJ in Clostridioides difficile) have been shown to confer resistance. nih.gov By reducing the activity of these primary oxidoreductases, the cell minimizes the activation of the prodrug, thereby decreasing its cytotoxic effect. nih.gov This metabolic shift can also involve shunting pyruvate towards lactate (B86563) production via lactate dehydrogenase, a pathway that does not efficiently reduce metronidazole. researchgate.net This diversion ensures that the electron flow essential for energy production continues without activating the antibiotic.

| Enzyme/Pathway | Role in Susceptible Cells | Alteration in Resistant Cells | Consequence |

| Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) | Donates electrons to activate metronidazole. nih.gov | Decreased activity or expression due to mutations (e.g., in nifJ gene). nih.gov | Reduced activation of metronidazole, leading to resistance. nih.gov |

| Lactate Dehydrogenase (LDH) Pathway | Alternative metabolic pathway. | Increased metabolic flux towards lactate production. researchgate.net | Bypasses the PFOR-dependent electron transfer, thus avoiding drug activation. researchgate.net |

| Ferredoxin (Fdx) | Electron carrier protein that transfers electrons to metronidazole. nih.gov | Decreased expression. nih.gov | Impaired electron transfer to metronidazole, reducing its activation. nih.gov |

Role of nim Genes in Reductive Inactivation

A specific and well-documented mechanism of metronidazole resistance is the enzymatic inactivation of the drug by nitroimidazole reductases, which are encoded by nim genes. researchgate.netnih.gov These genes were first identified in Bacteroides species. nih.gov To date, eleven distinct nim genes have been identified (nimA through nimK). nih.gov

Unlike the reductive activation that leads to toxicity, the Nim enzymes catalyze the reduction of the nitro group of metronidazole in a two-electron step process, ultimately converting it to a stable and non-toxic amino derivative. oup.comnih.gov This process, termed reductive inactivation, prevents the formation of the cytotoxic radical intermediates that are responsible for DNA damage. oup.com The presence of nim genes is often associated with low to moderate levels of resistance. nih.gov While their role is established, the exact contribution to high-level clinical resistance is considered complex and often synergistic with other resistance mechanisms, as nim genes alone are not always sufficient to confer high-level resistance. nih.gov Overexpression of certain nim genes, such as nimA, nimE, and nimJ, has been shown to increase metronidazole resistance in laboratory strains of E. coli and B. fragilis. nih.gov

| Gene | Function | Effect on Metronidazole |

| nim genes (A-K) | Encode for 5-nitroimidazole reductase enzymes. researchgate.netnih.gov | Catalyze the reduction of the nitro group to a non-toxic amino derivative. oup.comnih.gov |

Enhancement of DNA Repair Mechanisms

Since the primary mode of action of activated metronidazole is to induce DNA strand breaks and base mutations, an enhanced capacity for DNA repair can confer resistance. uct.ac.za Organisms that can efficiently repair the DNA lesions caused by the drug can tolerate higher concentrations of it. uct.ac.zaresearchgate.net

Key proteins involved in DNA repair pathways, such as the recombinase A (RecA) protein, play a role in this process. nih.gov Overexpression of genes encoding DNA repair proteins can counteract the damage inflicted by metronidazole, allowing the cell to survive. uct.ac.zanih.gov This mechanism does not prevent the drug's activation but rather mitigates its lethal effects by repairing the downstream damage. researchgate.net This enhanced repair capacity is considered a significant component of the multifaceted defense against metronidazole. oup.com

Induction of Oxidative Stress Response Systems (e.g., Superoxide (B77818) Dismutase, Peroxiredoxin)

The activation of metronidazole and the subsequent "futile cycling" in the presence of oxygen can generate reactive oxygen species (ROS), leading to oxidative stress. oup.comfrontiersin.org Consequently, the upregulation of oxidative stress response systems is a crucial defense mechanism. researchgate.netfrontiersin.org

Enzymes such as superoxide dismutase (SOD) and peroxiredoxin play a pivotal role in detoxifying these harmful radicals. frontiersin.orgplos.orgnih.gov

Superoxide Dismutase (SOD): This enzyme, particularly iron-containing SOD (Fe-SOD), detoxifies superoxide radicals, converting them into molecular oxygen and hydrogen peroxide. frontiersin.orgnih.gov Increased expression of SOD has been observed in metronidazole-resistant strains of Entamoeba histolytica and Bacteroides fragilis. frontiersin.orgnvmm.nl

Peroxiredoxin: This enzyme scavenges hydrogen peroxide, converting it to water, thereby preventing further oxidative damage. nih.gov Its expression has also been found to be elevated in resistant protozoan parasites. plos.orgnih.gov

| Enzyme | Function | Role in Resistance | Organisms Studied |

| Superoxide Dismutase (SOD) | Detoxifies superoxide radicals. frontiersin.org | Increased expression helps neutralize ROS from metronidazole activity. frontiersin.orgplos.org | Bacteroides fragilis, Entamoeba histolytica frontiersin.orgnvmm.nl |

| Peroxiredoxin | Scavenges and detoxifies hydrogen peroxide. nih.gov | Increased expression reduces oxidative damage. plos.orgnih.gov | Entamoeba histolytica plos.orgnih.gov |

| Thioredoxin Reductase | Reduces metronidazole and can form adducts with its metabolites. plos.orgnih.gov | Diminished activity or adduct formation can alter drug efficacy and stress response. plos.org | Entamoeba histolytica plos.orgnih.gov |

Genetic Basis of Resistance Acquisition (e.g., Point Mutations, Gene Inactivations)

The acquisition of resistance to metronidazole is fundamentally a genetic process, driven by spontaneous mutations and the selection pressure exerted by the antibiotic. nvmm.nl These genetic alterations can occur in various genes, leading to the resistance phenotypes described in the preceding sections.

The primary genetic events include:

Point Mutations: Single nucleotide changes in the DNA sequence can alter the function of key proteins. nvmm.nl For example, point mutations in genes encoding oxidoreductases can reduce their ability to activate metronidazole. tum.de Similarly, mutations in regulatory genes can lead to the overexpression of efflux pumps or DNA repair enzymes. nih.gov

Gene Inactivations: The disruption of a gene's coding sequence, often by the insertion of mobile genetic elements or by frameshift mutations, can lead to a complete loss of function. nvmm.nlnih.gov Inactivation of genes responsible for drug activation, such as the ferrous iron transporter gene (feoB1) in Bacteroides fragilis or oxidoreductase genes in C. difficile, is a common mechanism of resistance. nih.gov

Iv. Advanced Research in Metronidazole Disodium Phosphate Synthesis and Prodrug Design

Synthetic Methodologies for Phosphate (B84403) Ester Derivatization

The synthesis of metronidazole (B1676534) phosphate, a water-soluble derivative of metronidazole, has been developed to address challenges in the clinical administration of the parent drug. iaea.org One established method involves the phosphorylation of metronidazole to create the phosphate ester, which can then be converted into its disodium (B8443419) salt. google.com

A documented synthetic route starts with metronidazole and utilizes 2-cyanoethyl phosphate as the phosphorylating agent. google.com The process is outlined below:

Reaction: A mixture of metronidazole (1 mole), 2-cyanoethyl phosphate (2 moles), and dicyclohexylcarbodiimide (B1669883) (DCC) (5 moles) is prepared in anhydrous pyridine. This mixture is left at room temperature for approximately two days to allow the reaction to proceed. google.com

Quenching and Initial Purification: After the reaction period, water is added to the mixture. This step precipitates dicyclohexylurea, a byproduct of the DCC coupling agent, which is then removed by filtration. google.com

Purification via Chromatography: The resulting filtrate is further purified using liquid chromatography. The reaction mixture is passed through silica (B1680970) gel columns, and the fraction containing the desired product is collected. google.com

Hydrolysis and Salt Formation: The solvent is evaporated from the collected fraction, and the resulting oil is treated with a base, such as sodium hydroxide, to hydrolyze the cyanoethyl protecting group and form the disodium salt of metronidazole phosphate. google.com

Final Isolation: The final product, metronidazole disodium phosphate, is isolated after recrystallization. google.com

This methodology yields a phosphate ester derivative with significantly increased water solubility compared to the original metronidazole, making it a more suitable candidate for certain pharmaceutical formulations. researchgate.netgrowingscience.com

Novel Prodrug Conjugation Strategies

Metronidazole itself is a prodrug that requires activation to exert its cytotoxic effects. oup.comoup.comnih.gov This activation is a key focus in the design of next-generation derivatives, aiming to enhance selectivity and efficacy, particularly in targeted environments like hypoxic tumors or specific microbial infections.

The therapeutic activity of metronidazole is dependent on the reductive activation of its nitro group under low-oxygen conditions. nih.govpatsnap.com This process is catalyzed by specific enzymes, primarily nitroreductases, found in anaerobic bacteria and certain protozoa. nih.govnih.gov

The mechanism involves the following steps:

Uptake: The metronidazole prodrug enters the microbial cell, often via passive diffusion. patsnap.comnih.gov

Enzymatic Reduction: Inside the cell, enzymes such as pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) or specific nitroreductases (like RdxA and FrxA in Helicobacter pylori) transfer electrons to the nitro group of metronidazole. oup.comnih.gov

Activation: This reduction converts the nitro group into highly reactive intermediates, such as a nitroso free radical. patsnap.com

Cytotoxicity: These reactive species are cytotoxic, causing damage to microbial DNA by inducing strand breaks and disrupting the helical structure, which ultimately leads to cell death. nih.govpatsnap.com

This enzyme-based activation ensures that the drug's toxicity is selectively unleashed within the target anaerobic microorganisms, which possess the necessary reductase enzymes, while sparing host aerobic cells. patsnap.com Research in this area focuses on understanding the specificities of these nitroreductases to design prodrugs that are better substrates for the enzymes of target pathogens. nih.govnih.gov

The principle of selective activation under low-oxygen (hypoxic) conditions makes nitroimidazoles like metronidazole attractive candidates for development as hypoxia-activated prodrugs (HAPs) for cancer therapy. oup.comnih.gov Solid tumors often contain hypoxic regions that are resistant to conventional therapies. nih.gov HAPs are designed to be inactive in normal, well-oxygenated tissues but become activated to potent cytotoxic agents within these hypoxic tumor microenvironments. nih.govnih.gov

Metronidazole-phosphate has been specifically characterized as a radiosensitizer for hypoxic cells, indicating its activity in low-oxygen environments. iaea.org The general strategy for nitroaromatic HAPs involves:

Selective Reduction: The nitroaromatic compound is selectively reduced by reductase enzymes (e.g., cytochrome P450 reductase) that are overexpressed in hypoxic cells. nih.gov

Drug Release: This reduction triggers the release of a potent cytotoxic agent. nih.gov

An example of this strategy is the development of nitroimidazole-based prodrugs like evofosfamide, which, upon exposure to hypoxic conditions, releases a DNA-alkylating agent. mdpi.com This approach leverages the inherent hypoxia-selective chemistry of the nitroimidazole core to target cancer cells. mdpi.com

A sophisticated prodrug strategy involves conjugating metronidazole to targeting moieties like oligonucleotides. This approach aims to deliver the drug specifically to DNA sites. nih.gov One study demonstrated the successful solid-phase synthesis of a metronidazole-oligonucleotide conjugate. nih.gov

The synthetic process involved:

Phosphoramidite (B1245037) Derivative Synthesis: Metronidazole was first converted into its phosphoramidite derivative by reacting it with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite. nih.gov

Solid-Phase Synthesis: This derivative was then used in a standard solid-phase synthesis protocol to attach the metronidazole molecule to a model thymidine (B127349) oligonucleotide (dT₈). nih.gov

Cleavage and Deprotection: The conjugate was cleaved from the solid support and deprotected under mild conditions to preserve the integrity of the drug-oligonucleotide link. nih.gov

This research demonstrates the feasibility of creating conjugates that could potentially target the metronidazole moiety to specific nucleic acid sequences, offering a pathway to highly targeted drug delivery. nih.gov

Structure-Activity Relationship (SAR) Studies in Prodrug Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the design of metronidazole derivatives to enhance activity, overcome resistance, and broaden their therapeutic applications. nih.gov These studies systematically modify the chemical structure of the parent compound and evaluate how these changes affect biological activity.

Research has explored various modifications to the core metronidazole structure. For instance, a study on metronidazole carbamate (B1207046) derivatives revealed that cyclic, unsubstituted carbamates were significantly more potent against Giardia duodenalis and Trichomonas vaginalis than metronidazole itself. mdpi.com

A comprehensive SAR study on 4- and 5-nitroimidazoles against Mycobacterium tuberculosis (Mtb) provided key insights into the structural requirements for activity. nih.gov The study highlighted critical differences between the two isomers:

Position of the Nitro Group: The 4-nitroimidazole (B12731) PA-824 is active against both aerobic and anaerobic Mtb, whereas 5-nitroimidazoles like metronidazole are only active against anaerobic Mtb. nih.gov

Lipophilic Side Chain: A key distinction was observed regarding the side chain. Appending a lipophilic benzyl (B1604629) ether side chain, which is crucial for the activity of 4-nitroimidazoles, to the 5-nitroimidazole core of metronidazole resulted in a significant decrease in anaerobic activity and conferred no aerobic activity. nih.gov

Bicyclic Structures: Creating a rigid, bicyclic analog of metronidazole did not impart aerobic activity. In contrast, the bicyclic structure in the 4-nitro series is a key determinant of aerobic activity. nih.gov

These findings underscore that structural requirements for activity are distinct for 4- and 5-nitroimidazoles and that insights from one series cannot be directly extrapolated to the other. This improved understanding facilitates the rational design of more potent nitroimidazole-based drugs. nih.gov

Table of SAR Findings for Nitroimidazole Analogs against M. tuberculosis

| Compound/Modification | Nitro Group Position | Key Structural Feature | Observed Activity | Reference |

| Metronidazole (Mtz) | 5-nitro | Standard ethanol (B145695) side chain | Anaerobic activity only | nih.gov |

| PA-824 | 4-nitro | Bicyclic oxazine (B8389632) and lipophilic tail | Aerobic and anaerobic activity | nih.gov |

| Mtz + Benzyl Ether Side Chain | 5-nitro | Addition of PA-824's lipophilic tail | Decreased anaerobic activity; no aerobic activity | nih.gov |

| Bicyclic Mtz Analog | 5-nitro | Fused oxazole (B20620) ring | No aerobic activity | nih.gov |

V. Pharmacokinetic Investigations of Metronidazole Disodium Phosphate in Pre Clinical Models

Hydrolysis Kinetics and Bioconversion to Metronidazole (B1676534)

Metronidazole disodium (B8443419) phosphate (B84403) is designed to be rapidly converted to its active form, metronidazole, within the body. patsnap.com This bioconversion is a critical step for its therapeutic efficacy and is primarily achieved through hydrolysis.

The conversion of metronidazole disodium phosphate to metronidazole is facilitated by enzymes present in biological fluids. In human serum, the hydrolysis of the phosphate ester has been shown to follow zero-order kinetics when the initial concentration is 0.25 mg/ml or higher. nih.gov This is likely due to the saturation of the enzymes responsible for the hydrolysis. nih.gov The rate of this enzyme-catalyzed hydrolysis in human serum at 37°C was determined to be 0.035 mg/ml/hr. nih.gov

Studies on other metronidazole ester prodrugs in 80% human plasma have demonstrated rapid hydrolysis, with most converting to metronidazole within minutes, following pseudo-first-order kinetics. nih.gov This rapid conversion in plasma underscores the prodrug's design to efficiently release the active metronidazole form systemically. nih.gov

Table 1: In Vitro Hydrolysis of Metronidazole Phosphate in Human Serum

| Parameter | Value | Source |

| Kinetics | Zero-order (at ≥ 0.25 mg/ml) | nih.gov |

| Hydrolysis Rate | 0.035 mg/ml/hr (at 37°C) | nih.gov |

Following administration in animal models, this compound undergoes hydrolysis to release the active metronidazole. Subcutaneous administration of metronidazole phosphate to rats resulted in a blood level of bioactivity comparable to that seen after giving metronidazole directly, indicating efficient in vivo conversion. nih.gov

While specific in vivo hydrolysis rates for the disodium phosphate salt are not extensively detailed in the provided results, the pharmacokinetic parameters of the resulting metronidazole have been studied. In mice, the elimination half-life of metronidazole following intraperitoneal administration was 6.98 hours. silae.it In rats, the elimination half-life of metronidazole has been reported as approximately 4.05 hours. japsonline.com The elimination half-life of metronidazole in dogs is around 4.5 hours and in horses, it ranges from 1.5 to 3.3 hours. merckvetmanual.com These half-lives reflect the clearance of the active drug after the prodrug's conversion.

Tissue Distribution Profiles of Prodrug and Active Form

The distribution of both the prodrug and the active metronidazole throughout the body is a key aspect of its pharmacokinetic profile, influencing its efficacy at different sites of infection.

A study in mice directly compared the tissue distribution of metronidazole following intravenous administration of either metronidazole itself or this compound. nih.gov The research, utilizing high-pressure liquid chromatography (HPLC), found no significant differences in the concentrations of metronidazole in a wide range of tissues. nih.gov These included the liver, kidney, heart, spleen, fat, brain, lung, stomach, jejunum, skeletal muscle, ovary, testis, and epididymis. nih.gov This suggests that the use of the water-soluble prodrug does not alter the ultimate distribution of the active compound in mice. nih.gov

In another study in mice, after intraperitoneal administration of metronidazole, the drug was found to be well-distributed to the liver and brain. silae.it Experiments in rats also confirm that metronidazole distributes to the brain and bile. nih.gov

Table 2: Metronidazole Concentration in Mouse Tissues Following Administration of this compound vs. Metronidazole

| Tissue | Outcome | Source |

| Liver | No significant difference | nih.gov |

| Kidney | No significant difference | nih.gov |

| Heart | No significant difference | nih.gov |

| Spleen | No significant difference | nih.gov |

| Fat | No significant difference | nih.gov |

| Brain | No significant difference | nih.gov |

| Lung | No significant difference | nih.gov |

| Stomach | No significant difference | nih.gov |

| Jejunum | No significant difference | nih.gov |

| Skeletal Muscle | No significant difference | nih.gov |

| Ovary/Testis | No significant difference | nih.gov |

The ability of a drug to cross the blood-brain barrier (BBB) is critical for treating central nervous system (CNS) infections. Metronidazole is known to effectively penetrate the BBB. patsnap.comnih.govnih.gov Studies in mice have shown that metronidazole concentrations in the brain are significant after administration of the prodrug. nih.gov Research in rats also demonstrates that metronidazole penetrates the blood-brain barrier. nih.gov The active form, metronidazole, appears in the cerebrospinal fluid in concentrations similar to those found in plasma. hpra.iebaxterpi.com This characteristic makes it a valuable agent for CNS infections. patsnap.com

Comparative Pharmacokinetic Parameter Analysis in Diverse Animal Species

Pharmacokinetic parameters for metronidazole, the active form of the prodrug, have been compared across several animal species, revealing notable differences.

A study comparing the pharmacokinetics of metronidazole in camels, sheep, and goats after intramuscular administration found marked differences. elsevierpure.com The elimination half-life was longest in camels (10.0 h), followed by sheep (6.21 h) and goats (5.87 h). elsevierpure.com The mean residence time (MRT) also varied, being 16.7 h in camels, 10.8 h in sheep, and 8.64 h in goats. elsevierpure.com

In dogs, the elimination half-life of metronidazole is approximately 4.5 hours. merckvetmanual.com In mice, a study reported an elimination half-life of 6.98 hours and a mean residence time of 10.6 hours. silae.it A different study in rats found an elimination half-life of about 4.05 hours. japsonline.com These variations highlight species-specific differences in drug metabolism and elimination.

Table 3: Comparative Pharmacokinetic Parameters of Metronidazole in Various Animal Species

| Species | Elimination Half-Life (t½) (hours) | Mean Residence Time (MRT) (hours) | Source |

| Camel | 10.0 | 16.7 | elsevierpure.com |

| Sheep | 6.21 | 10.8 | elsevierpure.com |

| Goat | 5.87 | 8.64 | elsevierpure.com |

| Dog | ~4.5 | Not specified | merckvetmanual.com |

| Mouse | 6.98 | 10.6 | silae.it |

| Rat | ~4.05 | Not specified | japsonline.com |

Elimination Half-Life (t1/2) Determination

The elimination half-life (t1/2) is a critical pharmacokinetic parameter that indicates the time required for the concentration of a drug in the body to be reduced by half. In pre-clinical studies involving various animal models, the elimination half-life of metronidazole has been determined, providing insights into its duration of action and clearance from the body.

In a study conducted on female albino Swiss-derived mice administered a single intraperitoneal dose of metronidazole, the elimination half-life was found to be 6.98 hours. nih.gov In another study involving cats, the terminal elimination half-life of metronidazole was determined to be 5.34 hours following an intravenous dose and 5.16 hours after an oral dose of metronidazole benzoate. pharmacytimes.com Furthermore, pharmacokinetic studies in geese after a single intravenous administration of metronidazole revealed an elimination half-life of 5.47 hours. nih.gov In horses, the elimination half-life of metronidazole has been reported to be approximately 2.9 to 4.3 hours. tokyovets.com

These findings from different animal models highlight the variability in the elimination half-life of metronidazole across species, which can be attributed to differences in metabolism and excretion rates.

Apparent Volume of Distribution (Vd) Characterization

The apparent volume of distribution (Vd) is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. A larger Vd suggests greater distribution of the drug into tissues.

In a study with female albino Swiss-derived mice, the steady-state volume of distribution (Vss) of metronidazole was determined to be 1.72 L/kg following intraperitoneal administration. nih.gov This relatively large volume of distribution indicates that metronidazole is widely distributed throughout the body tissues in mice.

Similarly, in cats, the apparent volume of distribution at steady state (Vd(ss)) was found to be 0.650 L/kg after intravenous administration. pharmacytimes.com In geese, the volume of distribution was reported as 767 mL/kg (or 0.767 L/kg) following intravenous administration. nih.gov These values, although varying between species, consistently point towards extensive tissue distribution of metronidazole.

Clearance and Mean Residence Time (MRT) Assessments

Clearance (CL) is a measure of the rate at which a drug is removed from the body, while Mean Residence Time (MRT) represents the average time a drug molecule stays in the body.

In the study on female albino Swiss-derived mice, the total body clearance of metronidazole was 162 ml/h/kg, and the mean residence time was 10.6 hours. nih.gov For cats, the systemic clearance was reported to be low, at a mean of 91.57 ml/h/kg. pharmacytimes.com In geese, the total clearance after intravenous administration was 96 mL/h/kg. nih.gov

The differences in clearance values among these animal models reflect the species-specific efficiency of the metabolic and excretory pathways involved in eliminating metronidazole from the body.

Pharmacokinetic Parameters of Metronidazole in Pre-Clinical Models

| Animal Model | Elimination Half-Life (t1/2) | Apparent Volume of Distribution (Vd) | Clearance (CL) | Mean Residence Time (MRT) |

| Mice | 6.98 h | 1.72 L/kg | 162 ml/h/kg | 10.6 h |

| Cats | 5.34 h (IV), 5.16 h (Oral) | 0.650 L/kg | 91.57 ml/h/kg | - |

| Geese | 5.47 h (IV) | 0.767 L/kg | 96 ml/h/kg | - |

| Horses | 2.9 - 4.3 h | - | - | - |

Dermal Pharmacokinetics in Animal Models

The dermal pharmacokinetics of metronidazole have been investigated in animal models to understand its absorption, distribution, and elimination within the skin following topical application. These studies are crucial for the development of effective dermatological formulations.

In a study comparing the dermal pharmacokinetics of metronidazole in Yucatan mini-pigs, it was found that truncating the dose-duration of a topical cream application could influence the dermal exposure. A 6-hour dose-duration resulted in significantly lower dermal exposure compared to 12-hour and 48-hour applications. nih.gov The study also highlighted differences in terminal-phase half-lives between topically applied metronidazole and direct dermal infusion, suggesting a "flip-flop" pharmacokinetic phenomenon where the absorption rate is slower than the elimination rate. nih.gov

Topical formulations with the same concentration of metronidazole can exhibit different penetration characteristics based on the vehicle used. In-vitro studies using human cadaver skin have shown that the vehicle plays a significant role in the cutaneous delivery of metronidazole. nih.gov

Vi. Analytical Chemistry and Characterization Methodologies

Electroanalytical Techniques

Electroanalytical methods are powerful tools for the quantitative determination of electroactive species like metronidazole (B1676534). These techniques are based on measuring the electrical properties of a solution to determine the concentration of an analyte.

Voltammetric Analysis (e.g., Linear Sweep, Cyclic)

Voltammetric analysis is a key electroanalytical technique used to study the redox behavior of metronidazole. In cyclic voltammetry (CV), the potential is swept linearly to a set value and then reversed, revealing both reduction and oxidation processes. For metronidazole, studies consistently show an irreversible reduction process, attributed to the reduction of the nitro group on the imidazole (B134444) ring. nih.govscholasticahq.com

A typical cyclic voltammogram of metronidazole shows a distinct reduction peak in the cathodic scan, with no corresponding oxidation peak in the anodic scan, confirming the irreversible nature of the reaction. nih.gov The position and current of this peak are influenced by experimental conditions. For instance, the peak potential often shifts to more negative values as the pH of the supporting electrolyte increases, indicating the involvement of protons in the reduction process. mdpi.comnih.gov The relationship between the peak potential and pH can be used to determine the ratio of protons to electrons involved in the reaction, which is often found to be 1:1. mdpi.comnih.gov

Furthermore, the peak current's dependence on the scan rate provides insight into the reaction kinetics. A linear relationship between the peak current and the square root of the scan rate suggests that the process is controlled by the diffusion of the analyte to the electrode surface. nih.gov Various modified electrodes have been developed to enhance the sensitivity and selectivity of metronidazole detection, often leading to increased peak currents and lower detection limits. researchgate.net

Table 1: Summary of Voltammetric Analysis of Metronidazole

| Electrode Type | Voltammetric Technique | Key Findings | Reference |

|---|---|---|---|

| Carbon Paste Electrode (CPE) | Cyclic Voltammetry (CV) | Irreversible reduction process at -0.44 V; diffusion-controlled. | nih.gov |

| Poly(alizarin red S) Modified Glassy Carbon Electrode (PARS/GCE) | Cyclic Voltammetry (CV) | Enhanced irreversible reduction peak; proton-coupled reaction (1:1 proton to electron ratio); optimal pH 7.0. | mdpi.comnih.gov |

| Graphene/Bismuth Modified Glassy Carbon Electrode | Not specified | Reduction is an adsorption-controlled reaction. | researchgate.net |

| Nanoporous ZnCo/C and Nafion Modified Glassy Carbon Electrode | Linear Sweep Voltammetry (LSV) | Reduction peak at -0.66 V; large surface area enhances detection. | researchgate.net |

Electrochemical Interaction Studies

Investigating the electrochemical interactions of metronidazole with other molecules provides valuable information about its reaction mechanisms and can be leveraged for improved analytical methods. A notable example is the study of metronidazole's interaction with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS). nih.gov

In the absence of SDS, the electrochemical reduction of metronidazole is primarily a diffusion-controlled process. nih.govresearchgate.net However, when SDS is introduced into the solution, it can form aggregates called hemimicelles on the surface of a carbon paste electrode. nih.govresearchgate.net These hemimicelles can selectively adsorb protonated metronidazole molecules. nih.govresearchgate.net This interaction fundamentally changes the reaction mechanism from being controlled by mass transfer (diffusion) to one where adsorption at the electrode surface is the rate-determining step. researchgate.net This shift can be observed through changes in the voltammetric response, such as alterations in peak current and potential, and can be used to develop more sensitive quantification methods for metronidazole in various aqueous media. researchgate.net

Studies have also explored the interaction of metronidazole with materials like kaolin (B608303). nih.gov Adsorption isotherm studies, such as those following the Langmuir model, have been used to characterize the monolayer adsorptive capacity and equilibrium constant of metronidazole on kaolin surfaces at different pH values, simulating in vivo conditions. nih.gov These studies are crucial for understanding potential drug interactions in pharmaceutical formulations.

Advanced Material Characterization

The physical properties of the solid form of metronidazole disodium (B8443419) phosphate (B84403) are critical for its stability, manufacturability, and performance. Advanced material characterization techniques provide detailed information about its crystalline structure, surface morphology, and porosity.

Powder X-ray Diffractometry (PXRD)

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the solid-state characterization of crystalline pharmaceutical materials. americanpharmaceuticalreview.com It provides a unique "fingerprint" of a specific crystalline solid, allowing for phase identification, determination of purity, and characterization of different polymorphic forms. nih.govamericanpharmaceuticalreview.com The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law. rjptonline.org

In the context of metronidazole, PXRD is used to confirm the identity of the crystalline form and to detect any changes that may occur during formulation processes. For example, when metronidazole is loaded onto nanocarriers like metal-organic frameworks (MOFs), PXRD patterns can confirm the successful encapsulation and show whether the drug's crystalline structure is altered. researchgate.net Studies have shown that pure, unloaded metronidazole exhibits sharp, intense diffraction peaks, indicating a highly crystalline structure. nih.govresearchgate.net After being loaded onto a carrier, the intensity of these characteristic peaks may decrease or disappear, suggesting a change in the drug's physical state, possibly towards an amorphous or nanocrystalline form within the carrier's pores. researchgate.net

Table 2: Characteristic PXRD Peaks for Metronidazole

| 2θ Angle (°) | Relative Intensity |

|---|---|

| 12.3 | Strong |

| 12.7 | Strong |

| 17.9 | Strong |

(Data sourced from a study on metronidazole cocrystals) nih.gov

Porosimetry (BET Analysis)

Porosimetry, particularly using the Brunauer-Emmett-Teller (BET) method, is a critical technique for determining the specific surface area, pore volume, and pore size distribution of powdered materials. ascelibrary.com This information is vital for understanding the dissolution behavior, compressibility, and formulation properties of drugs and excipients. nih.gov The technique involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. mdpi.comascelibrary.com

For metronidazole and its formulations, porosity can significantly influence its technological properties. Studies have shown that the compressibility and tabletability of metronidazole granules are related to their porosity. nih.gov For instance, granules with a higher percentage of porosity may exhibit better compressibility. nih.gov

When metronidazole is loaded into porous carriers, such as mesoporous silica (B1680970) or metal-organic frameworks, BET analysis is essential to characterize the carrier and to confirm drug loading. mdpi.comresearchgate.net The specific surface area and pore volume of the carrier typically decrease after the drug is encapsulated within its pores. researchgate.netmdpi.com For example, in one study, the BET surface area of a chitosan-modified graphene oxide adsorbent decreased significantly after modification, indicating changes to the surface structure. mdpi.com Another study on tea waste activated carbon used for metronidazole removal showed a dramatic increase in BET surface area after activation, which is crucial for its adsorptive capacity. ascelibrary.com

Table 3: BET Analysis of Adsorbents for Metronidazole

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Reference |

|---|---|---|---|

| Tea Waste (precursor) | 24.670 | 0.00340 | ascelibrary.com |

| Tea Waste Activated Carbon (TWAC) | 349.585 | 0.20100 | ascelibrary.com |

| Graphene Oxide (GO) | 180 | Not specified | mdpi.com |

| Chitosan-Modified Graphene Oxide (CS-GO) | 23.67 | Not specified | mdpi.com |

Scanning Electron Microscopy (SEM) with Energy Dispersive Spectroscopy (EDS)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique that provides detailed information about the surface morphology and topography of a material. nih.govscholasticahq.com It works by scanning a focused beam of electrons over a sample and detecting the signals produced, resulting in a three-dimensional-like image. researchgate.net When combined with Energy Dispersive Spectroscopy (EDS), which analyzes the X-rays emitted from the sample upon electron bombardment, the technique can also provide elemental composition analysis.

For metronidazole disodium phosphate, SEM is used to visualize the crystal habit (shape) and particle size of the raw material and to observe morphological changes after formulation processes like granulation or encapsulation. nih.govscholasticahq.com Studies have shown that the crystal habit of metronidazole can be influenced by the crystallization environment. For example, metronidazole recrystallized from an aqueous solution typically forms linear, acicular (needle-like) crystals. scholasticahq.com In contrast, when precipitated from a Carbopol-based gel, it can form unique, highly branched, curvilinear microstructures. scholasticahq.com

Validation of Analytical Procedures and Method Development

The development and validation of analytical methods for this compound are critical for ensuring the quality, consistency, and purity of the compound in research and pharmaceutical applications. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), due to its specificity, sensitivity, and reproducibility. nih.govscirp.org Method development focuses on creating a robust procedure capable of accurately quantifying this compound while also separating it from its active parent drug, Metronidazole, and any potential degradation products. nih.govwjpsonline.com

A significant challenge in the analysis of phosphate ester prodrugs like this compound is their potential for hydrolysis to the active drug, Metronidazole, both in vivo and ex vivo. biopharmaservices.comnih.gov Therefore, method development must establish conditions that prevent this conversion during sample handling and analysis. This often involves careful control of the mobile phase pH and may require the use of enzyme inhibitors in biological samples. biopharmaservices.comnih.gov The validation process is rigorously performed according to guidelines such as those from the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose. japsonline.com

The validation of an analytical method for this compound encompasses several key parameters to demonstrate its reliability.

Linearity and Range Linearity establishes the relationship between the concentration of the analyte and the analytical signal. The method is validated by analyzing a series of dilutions of this compound and demonstrating a linear response over a specified concentration range. Studies on the active moiety, Metronidazole, have shown excellent linearity, which is a prerequisite for the prodrug's method. For instance, HPLC methods for Metronidazole typically demonstrate linearity over ranges such as 2-20 µg/mL or 5-25 µg/mL, with correlation coefficients (r²) consistently exceeding 0.999. biopharmaservices.comnih.gov

Interactive Table: Representative Linearity Data for Metronidazole Analysis Instructions: Click on the column headers to sort the data.

| Parameter | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source |

| Linearity | 2 - 20 | > 0.997 | biopharmaservices.com |

| Linearity | 1 - 15 | 0.9994 | researchgate.net |

| Linearity | 5 - 25 | > 0.9990 | nih.gov |

| Linearity | 0.030 – 1.125 | > 0.99 | wjpsonline.com |

| Linearity | 1 - 5 | Not Specified | japsonline.com |

Accuracy Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a blank matrix with a known quantity of the analyte at different concentration levels (e.g., 50%, 100%, and 150%). wjpsonline.combiopharmaservices.com For Metronidazole, recovery values are generally expected to be within the range of 80-120%, with many methods demonstrating accuracy between 98% and 102%. biopharmaservices.comnih.gov A validated method for this compound would require similar or better accuracy.

Precision Precision demonstrates the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. nih.gov The results are expressed as the percentage of the relative standard deviation (%RSD), which should typically be less than 2%. nih.govrsc.org

Interactive Table: Representative Precision and Accuracy Data for Metronidazole Analysis Instructions: Use the dropdown menu to select a parameter and view the corresponding data.

| Level | Value | Acceptance Criteria | Source |

|---|

Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, the method must be able to distinguish it from Metronidazole. This is often confirmed by comparing the chromatograms of the drug substance with those of blanks and spiked samples. Forced degradation studies are also performed to demonstrate that the analyte peak is free from interference from degradation products. scirp.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ) The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.com These are crucial for the analysis of impurities or degradation products. For Metronidazole, reported LOD and LOQ values can be as low as 0.0081 µg/mL and 0.2460 µg/mL, respectively, indicating high sensitivity of the analytical methods. nih.govjapsonline.com

Robustness Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Variations may include changes in the pH of the mobile phase, flow rate, column temperature, and mobile phase composition. scirp.orgnih.gov

System Suitability Testing Before performing any analysis, system suitability tests are run to ensure the chromatographic system is adequate for the intended analysis. Parameters such as peak asymmetry, theoretical plates, and resolution are evaluated to confirm the system is performing correctly.

Vii. Environmental Fate and Degradation of Metronidazole

Environmental Presence and Persistence as an Emerging Contaminant

Metronidazole (B1676534) is frequently detected in aquatic environments due to its widespread use in human and veterinary medicine and its high solubility in water. scispace.com Its presence in hospital effluents has been recorded at concentrations ranging from 1.8 to 9.4 μg/L. scispace.com The conventional activated sludge process used in many wastewater treatment plants is often inefficient at completely removing metronidazole, with one study noting only a 34% removal rate. scispace.com This incomplete removal leads to its accumulation in various water bodies. scispace.com

The persistence of metronidazole in the environment is a significant issue as it is considered a potential human carcinogen and mutagen due to its ability to cause damage to lymphocytes. scispace.combrieflands.com Although its carcinogenicity in humans is not yet confirmed, it has been reported in animals. brieflands.com The presence of such pharmaceutical compounds in water resources can also contribute to the development of antibiotic-resistant bacteria, posing a further threat to public health. researchgate.netrsc.org

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a promising set of technologies for the degradation of persistent organic pollutants like metronidazole. mdpi.comcetjournal.it These methods rely on the generation of highly reactive chemical species, most notably the hydroxyl radical (•OH), which can effectively break down complex molecules. mdpi.commdpi.com

Direct photolysis involves the use of UV light to break down chemical compounds. In the case of metronidazole, UV irradiation can lead to its degradation. nih.govrsc.org However, the rate of direct photolysis for metronidazole is relatively slow. nih.govnih.gov This is attributed to its low molar absorption coefficient and quantum yield, which are measures of how effectively a molecule absorbs light and is transformed by it, respectively. nih.govnih.gov One study reported a quantum yield of 0.0033 mol E⁻¹ at 254 nm. nih.gov UV irradiation of metronidazole in an oxygen-free aqueous solution can lead to a rearrangement of the molecule to form N-(2-hydroxyethyl)-5-methyl-1,2,4-oxadiazole-3-carboxamide. rsc.orgkuleuven.be

The combination of UV light with hydrogen peroxide (H₂O₂) significantly enhances the degradation of metronidazole compared to UV irradiation alone. nih.gov This is because H₂O₂, when exposed to UV light, generates highly reactive hydroxyl radicals (•OH). acs.org These radicals are powerful oxidizing agents that readily attack and degrade organic pollutants. mdpi.com

In the UV/H₂O₂ system, the degradation of metronidazole is primarily driven by the action of hydroxyl radicals, which can account for over 90% of the degradation, with direct photolysis playing a minor role. mdpi.comnih.gov The rate of degradation increases with the concentration of H₂O₂, although excessive amounts can have an inhibitory effect. nih.govacs.org The rate constant for the reaction between metronidazole and hydroxyl radicals has been determined to be in the range of 1.98 × 10⁹ M⁻¹ s⁻¹ to 2.79 × 10⁹ M⁻¹ s⁻¹. nih.govacs.orgacs.org

The degradation of metronidazole through both direct UV photolysis and UV/H₂O₂ processes can often be described by pseudo-first-order kinetics. mdpi.comnih.govnih.gov This means that the rate of reaction appears to be dependent on the concentration of only one reactant, in this case, metronidazole.

Studies have shown that the degradation of metronidazole by UV and UV/H₂O₂ follows a pseudo-first-order reaction kinetic model. nih.govnih.gov In one study, the initial rate of degradation in a UV system was 0.147 µM/min, which increased tenfold to 1.47 µM/min in a UV/H₂O₂ system. nih.govnih.gov Kinetic models based on the steady-state hypothesis for hydroxyl radical concentration have been successfully used to predict the degradation rates and the relative contributions of direct photolysis and hydroxyl radical oxidation. mdpi.comnih.gov

Table 1: Comparison of Metronidazole Degradation by UV and UV/H₂O₂

| Parameter | UV Alone | UV/H₂O₂ System |

|---|---|---|

| Primary Degradation Mechanism | Direct Photolysis | Hydroxyl Radical (•OH) Oxidation |

| Initial Degradation Rate | 0.147 µM/min | 1.47 µM/min |

| Contribution of Direct Photolysis | 100% | ~9.9% |

| Contribution of •OH Oxidation | 0% | ~90.1% |

| Kinetic Model | Pseudo-first-order | Pseudo-first-order |

Data sourced from studies conducted under specific experimental conditions. mdpi.comnih.govnih.gov

Adsorption and Photocatalytic Degradation by Nanomaterials

Nanomaterials offer a large surface area and unique catalytic properties, making them effective for both the adsorption and photocatalytic degradation of pollutants like metronidazole.

The adsorption of metronidazole onto various nanomaterials is a key step in its removal from water. This process is often studied using adsorption isotherm models, which describe how the pollutant distributes between the liquid phase and the solid adsorbent surface at equilibrium.

Commonly used models include the Langmuir and Freundlich isotherms. The Langmuir model assumes a monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.govscispace.com The Freundlich model, on the other hand, describes multilayer adsorption on a heterogeneous surface. nih.govnih.gov

Studies have shown that the adsorption of metronidazole can fit different models depending on the adsorbent material. For instance, the adsorption of metronidazole on biosorbent prepared from plantain wood and on rhombic dodecahedron ZIF-67 crystals was found to follow the Langmuir model. nih.govjbums.org In contrast, its adsorption onto Fe₃O₄-chitosan nano-adsorbents was better described by the Freundlich model, suggesting a multilayer process. nih.gov The adsorption mechanism can involve various interactions, including π-π stacking and electrostatic interactions, depending on the surface chemistry of the nanomaterial and the pH of the solution. bohrium.com Chemisorption, which involves the formation of a chemical bond between the adsorbate and the adsorbent, is also a possible mechanism. scispace.com

Table 2: Adsorption Isotherm Models for Metronidazole on Various Adsorbents

| Adsorbent | Best Fit Isotherm Model | Implied Adsorption Mechanism |

|---|---|---|

| Biosorbent from Plantain Wood | Langmuir | Monolayer adsorption |

| Rhombic Dodecahedron ZIF-67 | Langmuir | Monolayer adsorption |

| Fe₃O₄-chitosan nano-adsorbent | Freundlich | Multilayer adsorption |

| Ammonia-modified activated carbon | Freundlich | Favorable physical process on a heterogeneous surface |

This table provides examples and the best-fit model can vary with experimental conditions. nih.govnih.govjbums.orgiwaponline.com

Efficacy of Metal Oxide Nanoparticles (e.g., Magnesium Oxide Nanoparticles)

Metal oxide nanoparticles are increasingly investigated for the remediation of water contaminated with pharmaceuticals. Magnesium oxide nanoparticles (MgO NP), in particular, have demonstrated effectiveness in the removal of metronidazole through a dual mechanism of adsorption and photocatalysis. nih.govnih.govtandfonline.com

The efficiency of the degradation is highly dependent on the catalyst dosage. Research indicates that the degradation rate increases with the catalyst mass up to an optimal point. For MgO NP, the optimum mass was found to be 0.1 g/L. nih.govtandfonline.comdovepress.com Beyond this concentration, the degradation efficiency tends to decrease. This reduction is attributed to a screening effect from excessive nanoparticle quantities in the solution, which diminishes light penetration and consequently lowers the rate of photodegradation. tandfonline.com The degradation kinetics for the photocatalytic process using MgO NP have been shown to follow a pseudo-first-order model. nih.govnih.gov

Table 1: Efficacy of Magnesium Oxide Nanoparticles (MgO NP) in Metronidazole (MNZ) Degradation

| Parameter | Finding | Reference |

|---|---|---|

| Overall Removal Efficiency | 93.2% for an initial MNZ concentration of 80 mg/L | tandfonline.comresearchgate.net |

| Adsorption Contribution | 35.7% | nih.govresearchgate.net |

| Photodegradation Contribution | 57.5% | nih.govresearchgate.net |

| Optimal MgO NP Dosage | 0.1 g/L | nih.govtandfonline.comdovepress.com |

| Kinetic Model | Pseudo-first-order kinetics | nih.govnih.govresearchgate.net |

Influence of Environmental Factors on Degradation Efficiency

The effectiveness of degradation processes for metronidazole is significantly influenced by various environmental parameters, particularly the pH of the solution and the presence of natural organic matter in water matrices.

The pH of the aqueous solution is a critical factor that affects the surface charge of the catalyst and the chemical speciation of the target pollutant, thereby influencing degradation kinetics. Studies have shown varied optimal pH ranges depending on the specific degradation technology employed.

Table 2: Influence of pH on Metronidazole Degradation under Various Conditions

| Degradation Method | Optimal pH / Observed Effect | Reference |

|---|---|---|

| UV/Chlorine Process | Degradation rate constant increased as pH decreased from 9 to 5. | nih.gov |

| CuO Nanoparticles | Maximum removal rate at pH 11. | ul.ie |

| General Hydrolysis | Maximum stability observed between pH 4 and 6. | ajol.info |

| UV/H2O2/CuO-NPs Process | Optimal degradation achieved at pH 3. | deswater.com |

Natural water bodies invariably contain natural organic matter (NOM), such as humic acid and fulvic acid, which can significantly affect the efficiency of degradation processes for pollutants like metronidazole. nih.govnih.gov These substances can act as inhibitors in advanced oxidation processes.

Identification and Elucidation of Degradation Products and Pathways